
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride is a chemical compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities, including their role as kinase inhibitors. This particular compound has shown promise in various scientific research applications, particularly in the field of medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride typically involves the reaction of indolinone derivatives with appropriate alkylating agents. One common method involves the alkylation of 2-indolinone with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving protein kinases.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer due to its kinase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and angiogenesis, making it a potential candidate for anti-cancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
3-(4,5,6,7-Tetrahydroindol-2-ylmethylidene)-2-indolinone: Another indolinone derivative with kinase inhibitory activity.
3-(4’-dimethylaminobenzylidenyl)-2-indolinone: Known for its role in treating diseases related to abnormal kinase activity.
Uniqueness
2-Indolinone, 3-(3-dimethylaminopropyl)-1-methyl-3-phenyl-, hydrochloride is unique due to its specific structural modifications that enhance its binding affinity and selectivity for certain kinases. This makes it a valuable tool in both research and potential therapeutic applications .
Propiedades
Número CAS |
10565-90-9 |
|---|---|
Fórmula molecular |
C20H25ClN2O |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
dimethyl-[3-(1-methyl-2-oxo-3-phenylindol-3-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-21(2)15-9-14-20(16-10-5-4-6-11-16)17-12-7-8-13-18(17)22(3)19(20)23;/h4-8,10-13H,9,14-15H2,1-3H3;1H |
Clave InChI |
UOASDROHTULFOT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(C1=O)(CCC[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


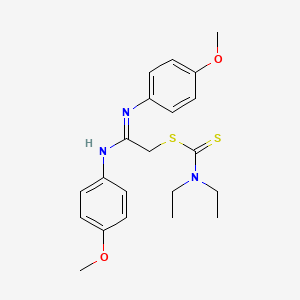
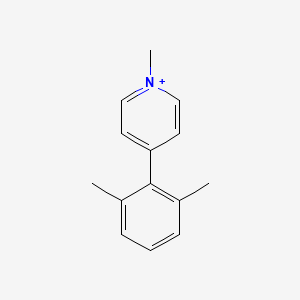
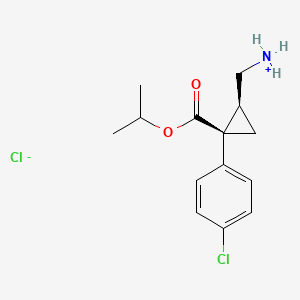

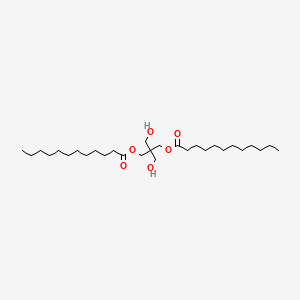
![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
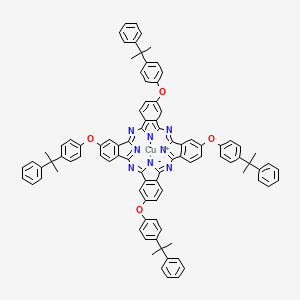
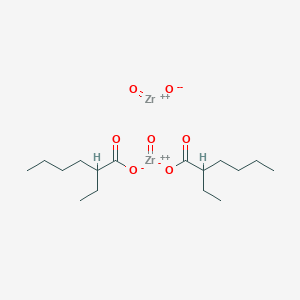

![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)
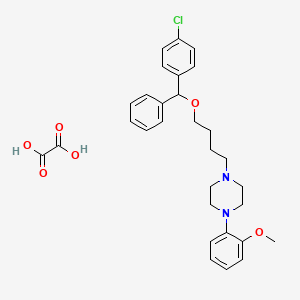
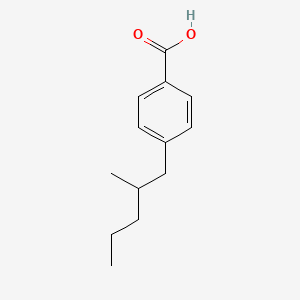
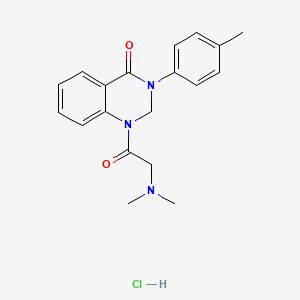
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)
